REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.C([O:11][CH:12]=[C:13]([C:19](OCC)=O)[C:14]([O:16][CH2:17][CH3:18])=[O:15])C>C(C1C=CC=CC=1CC)C>[OH:8][C:7]1[C:2]2=[N:1][CH:19]=[C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[C:12](=[O:11])[N:3]2[CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
66 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1O
|
Name
|
|
Quantity
|
220 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=C(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)C1=C(C=CC=C1)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)C1=C(C=CC=C1)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated so that the internal temperature
|
Type
|
WAIT
|
Details
|
was kept for 1 hour at 140°
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
heated so that the temperature
|
Type
|
WAIT
|
Details
|
rose to 180° in 1 hour
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
kept 1 hour at 180°
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
During this entire heating period
|
Type
|
DISTILLATION
|
Details
|
of distillate was collected
|
Type
|
TEMPERATURE
|
Details
|
to cool spontaneously
|
Type
|
TEMPERATURE
|
Details
|
was cooled at 0°
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the solid washed with diisopropyl ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=CN2C1=NC=C(C2=O)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |